molecular formula C13H13N3O B2562461 3-amino-N-(pyridin-2-ylmethyl)benzamide CAS No. 953727-11-2

3-amino-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2562461
CAS RN: 953727-11-2
M. Wt: 227.267
InChI Key: ZFJSJMYRFIQJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(pyridin-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.26 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9,14H2,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 227.26 .

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Research indicates that substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, closely related to 3-amino-N-(pyridin-2-ylmethyl)benzamide, act as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This discovery has significant implications for the development of new therapeutic agents targeting human lung and colon carcinoma, showcasing excellent kinase selectivity, favorable pharmacokinetics, and robust in vivo efficacy in carcinoma xenograft models (Borzilleri et al., 2006).

Luminescent Properties and Multi-Stimuli-Responsive Behavior

Another study explores the luminescent properties and multi-stimuli-responsive behavior of pyridyl substituted benzamides. These compounds exhibit aggregation-enhanced emission (AEE) in various solvents and demonstrate mechanochromic properties. This research opens new avenues for the development of advanced materials for optical and electronic applications (Srivastava et al., 2017).

Crystal Structure Analysis

The crystal structure of a derivative of N-(pyridin-2-ylmethyl)benzamide has been analyzed, revealing significant insights into the orientation of pyridine and benzene rings. Such studies are crucial for understanding the molecular configurations that contribute to the activity and functionality of these compounds (Artheswari et al., 2019).

Antimicrobial Activity

Research on N-(3-Hydroxy-2-pyridyl) benzamides, which share a core structural motif with 3-amino-N-(pyridin-2-ylmethyl)benzamide, demonstrates antimicrobial activity against various bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Mobinikhaledi et al., 2006).

Histone Deacetylase Inhibition for Cancer Therapy

A particular derivative of benzamide has been identified as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis. This finding underscores the therapeutic potential of benzamide derivatives in cancer treatment (Zhou et al., 2008).

properties

IUPAC Name

3-amino-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJSJMYRFIQJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.